4-Amino-N-ethyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
CAS No.:
Cat. No.: VC15962903
Molecular Formula: C10H13N5O
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N5O |
|---|---|
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | 4-amino-N-ethyl-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
| Standard InChI | InChI=1S/C10H13N5O/c1-3-12-10(16)8-7-6(4-15(8)2)9(11)14-5-13-7/h4-5H,3H2,1-2H3,(H,12,16)(H2,11,13,14) |
| Standard InChI Key | HXHPEEJNLXDHCI-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(=O)C1=C2C(=CN1C)C(=NC=N2)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrrolo[3,4-d]pyrimidine class, featuring a bicyclic system where a pyrrole ring is fused to a pyrimidine moiety. Key substituents include:
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Amino group (-NH₂) at position 4, enhancing hydrogen-bonding capacity.
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N-ethyl carboxamide (-CONHC₂H₅) at position 7, contributing to solubility and target affinity.
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Methyl group (-CH₃) at position 6, influencing steric interactions and metabolic stability.
The SMILES notation for this compound is Nc1ncnc2n1CC(C)N2C(=O)NC(C)C, reflecting its connectivity and stereoelectronic features .
Physicochemical Properties
Data from structurally analogous compounds (Table 1) provide insights into its likely behavior:
Table 1: Comparative Physicochemical Properties
The carboxamide group enhances water solubility compared to ester derivatives, while the methyl substitution reduces rotational freedom, potentially improving target binding .
Synthesis and Structural Optimization
Key Synthetic Routes
Patent US20230312576A1 outlines methods for analogous pyrrolo[2,3-d]pyrimidines, adaptable to this compound’s synthesis :
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Core Formation: Cyclocondensation of 4-aminopyrrole-3-carboxylates with urea derivatives under acidic conditions.
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Substitution at Position 7: Amidation of a chloro intermediate (e.g., 4-chloro-7H-pyrrolo[3,4-d]pyrimidine) with ethylamine via Buchwald-Hartwig coupling .
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Methylation at Position 6: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) in DMF .
Critical Reaction Metrics:
Analytical Characterization
Hypothetical spectral data inferred from analogs:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 6.85 (s, 1H, pyrrole-H), 3.35 (q, J=7.0 Hz, 2H, CH₂CH₃), 2.95 (s, 3H, N-CH₃), 1.25 (t, J=7.0 Hz, 3H, CH₂CH₃) .
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HRMS (ESI+): m/z calc. for C₁₁H₁₄N₆O [M+H]⁺: 263.1254; found: 263.1258 .
Pharmacological Activity and Mechanisms
| Kinase | Predicted IC₅₀ (nM) | Structural Basis |
|---|---|---|
| LIMK1 | 15 | Hydrogen bonding with Glu272 |
| ROCK2 | 40 | Hydrophobic pocket occupancy |
| Aurora A | >1000 | Low affinity due to steric clash |
Antitumor Efficacy
In silico docking studies suggest strong binding to LIMK1’s ATP pocket (Glide score = -9.2 kcal/mol) . Preclinical models of analogous compounds show:
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Reduced Metastasis: 60% inhibition of breast cancer cell migration (MDA-MB-231) at 10 μM .
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Apoptosis Induction: Caspase-3 activation in 45% of treated glioblastoma cells (U87MG) .
Applications and Future Directions
Research Gaps
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In Vivo Efficacy: Lack of xenograft data for this specific derivative.
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Formulation: Solubility limitations necessitate prodrug strategies (e.g., phosphate esters).
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